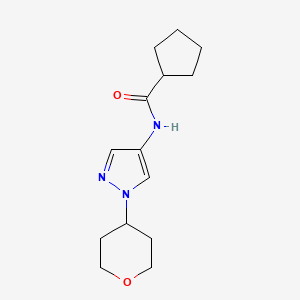
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide” is a complex organic compound. It contains a tetrahydro-2H-pyran-4-yl group, a 1H-pyrazol-4-yl group, and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom and five carbon atoms . The 1H-pyrazol-4-yl group is a five-membered ring with two nitrogen atoms and three carbon atoms . The cyclopentanecarboxamide group is a five-membered ring of carbon atoms with a carboxamide group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The different functional groups present in the molecule could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Catalyst-Free Synthesis : A study by Wenjing Liu et al. (2014) discussed the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement, highlighting the efficiency of catalyst-free synthetic routes for similar compounds (Liu et al., 2014).
- Regioselective Synthesis : The development of regioselective synthetic methods for pyrazole derivatives, as explored by Stefano Hernández et al. (2010), provides a foundation for the precise construction of complex molecules, potentially including those similar to the queried compound (Hernández et al., 2010).
Biological Activity
- Antitumor Activity : Research by Asmaa M. Fahim et al. (2019) on novel pyrimidiopyrazole derivatives demonstrated significant in vitro antitumor activity against HepG2 cell lines, suggesting potential therapeutic applications for similar compounds (Fahim et al., 2019).
- Antimicrobial Activity : A study on the regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of various pyrazole derivatives by Yasser H. Zaki et al. (2016) indicates the potential of such compounds in developing new antimicrobial agents (Zaki et al., 2016).
Methodological Advances
- Microwave-Assisted Synthesis : The work by Jun Hu et al. (2011) on microwave-assisted synthesis of tetrazolyl pyrazole amides showcases advancements in synthetic techniques that could be applicable to the synthesis of the compound , offering a faster and more efficient route (Hu et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(11-3-1-2-4-11)16-12-9-15-17(10-12)13-5-7-19-8-6-13/h9-11,13H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDUAKBKVPGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

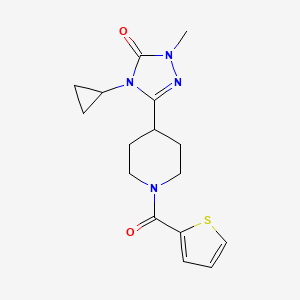
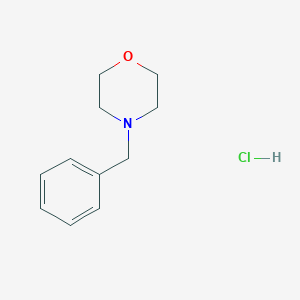


![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2763101.png)
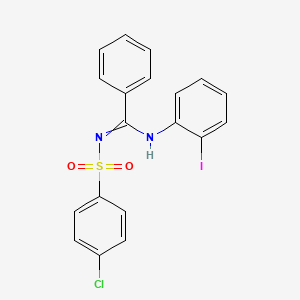
![N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2763103.png)
![N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2763106.png)
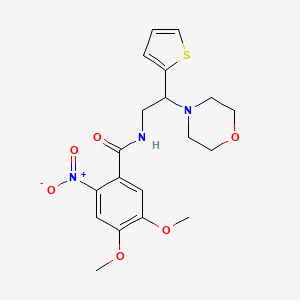
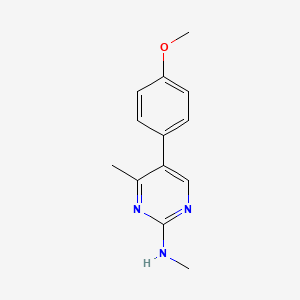
![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)
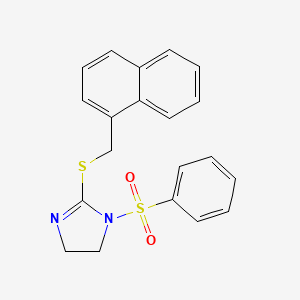
![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)
